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Compound of Interest

N-(2-fluorobenzyl)-2-
Compound Name:

methoxyethanamine
CAS No.: 247907-28-4
Cat. No.: B183783

Get Quote

Chemical Identity & Structural Context

Systematic Name:

-[(2-Fluorophenyl)methyl]-2-methoxyethanamine Synonyms: N-(2-methoxyethyl)-2-
fluorobenzylamine; 2-Fluoro-N-(2-methoxyethyl)benzylamine Molecular Formula:

Molecular Weight: 183.22 g/mol

Significance in Drug Development

This compound represents a "stripped-down" pharmacophore often used to assess the binding
affinity contributions of the N-benzyl moiety in 5-HT

agonists without the confounding steric bulk of a phenethylamine core. It also serves as a
critical intermediate in the synthesis of complex fluorinated heterocycles and "NBF" class
designer drugs.

Synthesis & Sample Preparation
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To ensure accurate spectroscopic interpretation, one must understand the synthesis origin, as
impurities (unreduced imine, aldehyde) can clutter the spectra.

Primary Route: Reductive Amination Reaction of 2-fluorobenzaldehyde with 2-
methoxyethylamine followed by reduction (typically

or

)

2-Fluorobenzaldehyde .
(C7TH5FO) - H20 Reduction

Intermediate Imine (NaBH4/MEOH) > Target Amine
/ (Schiff Base) (N-(2-fluorobenzyl)-2-methoxyethanamine)

2-Methoxyethylamine
(C3HIONO)

Click to download full resolution via product page

Figure 1: Reductive amination pathway. Note that incomplete reduction will yield signals at ~8.5
ppm (imine CH) in

H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the distinct coupling of the fluorine atom (

) to the aromatic and benzylic protons.

H NMR (Proton) Data

Solvent:

(Standard) Reference: TMS (0.00 ppm)
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Expert Note on F-Coupling: The benzylic protons at 3.92 ppm often exhibit a small coupling

constant (
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) to the ortho-fluorine. In lower resolution instruments (300 MHz), this may appear as a
broadened singlet. In high-field (500+ MHz), a clear doublet is resolved.

C NMR (Carbon) Data

The fluorine atom causes significant splitting in the aromatic carbons (
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e Shift:
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-118.5 ppm (Multiplet or broadened singlet).

» Diagnostic: The presence of a single signal in this region confirms the mono-fluorinated
ortho-substitution.

Mass Spectrometry (MS)

Technique: GC-MS (Electron Impact, 70 eV) The fragmentation is dominated by

-cleavage adjacent to the nitrogen atom.
Molecular lon:

183 [M]

(Weak intensity, <5%)

Key Fragmentation Pathway

o Base Peak (

109): The 2-fluorobenzyl cation (
). This is the most stable fragment, formed by the cleavage of the benzylic C-N bond.

e Secondary Peak (

138): Loss of the methoxymethyl radical (

). This corresponds to the iminium ion:

e Minor Peak (

45): The methoxymethyl cation (

), derived from the ether talil.
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Figure 2: Primary fragmentation pathways in Electron Impact (El) Mass Spectrometry.

Infrared Spectroscopy (IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm

Intensity Assignment Notes
)
) Characteristic of
3300 - 3350 Medium, Broad N-H Stretch _
secondary amines.
Aliphatic and Aromatic
2800 — 3000 Strong C-H Stretch
C-H.
) Ring breathing
1490, 1450 Strong C=C Aromatic
modes.
Diagnostic for aryl
1220 — 1240 Strong C-F Stretch i
fluoride.
Ether linkage
1110-1120 Strong C-O Stretch
(methoxyethyl).
Out-of-plane bending
750 — 760 Strong Ortho-Subst. (ortho-disubstituted

benzene).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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